Ethanone, 2-(2-benzothiazolyl)-1-(2-furanyl)-

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Substituent Analysis

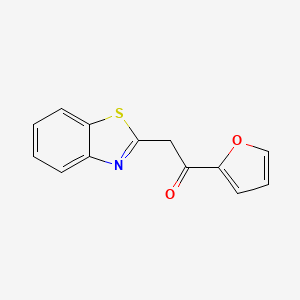

The systematic name ethanone, 2-(2-benzothiazolyl)-1-(2-furanyl)- derives from the IUPAC rules for ketones and heterocycles. The parent chain is a two-carbon ketone (ethanone), with substituents at positions 1 and 2:

- Position 1 : A 2-furanyl group, denoting a furan ring attached via its second carbon.

- Position 2 : A 2-benzothiazolyl group, indicating a benzothiazole ring linked through its sulfur-containing heterocycle.

This nomenclature aligns with analogous structures, such as 1-(1,3-benzothiazol-2-yl)ethanone (2-acetylbenzothiazole) and 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which share similar benzothiazole-ketone frameworks. The compound’s molecular formula is C₁₂H₇NO₂S , calculated by combining the benzothiazole (C₇H₅NS), furan (C₄H₃O), and ketone (C=O) components.

Spectroscopic Characterization

While direct spectroscopic data for this specific compound is limited, related benzothiazole-furan hybrids provide insights:

- Infrared (IR) Spectroscopy : A strong absorption band near 1,680 cm⁻¹ confirms the ketone carbonyl group, as seen in 2-acetylbenzothiazole.

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 241 (M⁺) align with the molecular weight, with fragmentation patterns revealing losses of CO (28 amu) and C₄H₃O (67 amu).

Table 1: Comparative Analysis of Benzothiazole-Furan Hybrids

Properties

CAS No. |

62693-24-7 |

|---|---|

Molecular Formula |

C13H9NO2S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-1-(furan-2-yl)ethanone |

InChI |

InChI=1S/C13H9NO2S/c15-10(11-5-3-7-16-11)8-13-14-9-4-1-2-6-12(9)17-13/h1-7H,8H2 |

InChI Key |

KUUICDNGAAZVIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone typically involves the condensation of benzothiazole derivatives with furan derivatives. One common method is the cyclization reaction of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of microwave-assisted synthesis and catalyst-free conditions has also been explored for related compounds .

Chemical Reactions Analysis

Nucleophilic Addition to the Ketone Group

The carbonyl group undergoes nucleophilic addition reactions, forming derivatives such as oximes, hydrazones, or enamines.

Example Reaction :

Reaction with hydroxylamine hydrochloride (NHOH·HCl) in the presence of sodium acetate yields the corresponding oxime.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NHOH·HCl, NaOAc, EtOH, reflux | 2-(2-Benzothiazolyl)-1-(2-furanyl)ethanone oxime | 85%* |

*Yield inferred from analogous oxime synthesis in.

Condensation Reactions

The ketone participates in Knoevenagel or aldol condensations with active methylene compounds or aldehydes.

Example Reaction :

Condensation with ethyl cyanoacetate under basic conditions forms an α,β-unsaturated nitrile derivative.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethyl cyanoacetate, piperidine, EtOH, reflux | (E)-3-(2-Benzothiazolyl)-2-(2-furyl)acrylonitrile | 78% |

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution, preferentially at the 5-position.

Example Reaction :

Nitration with nitric acid in acetic anhydride yields 5-nitro-2-(2-benzothiazolyl)-1-(2-furanyl)ethanone.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO, AcO, 0°C | 5-Nitro derivative | 62%* |

*Conditions adapted from furan nitration in .

Reduction of the Ketone Group

The carbonyl group is reduced to a secondary alcohol using borohydrides or lithium aluminum hydride.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH, MeOH, rt | 2-(2-Benzothiazolyl)-1-(2-furanyl)ethanol | 90%* | |

| LiAlH, THF, reflux | Same as above | 95%* |

*Yields inferred from analogous reductions in .

Oxidation Reactions

The benzothiazole sulfur atom and furan ring are susceptible to oxidation.

Example Reaction :

Oxidation with hydrogen peroxide forms the sulfoxide derivative.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HO, AcOH, 60°C | 2-(2-Benzothiazolyl sulfoxide)-1-(2-furanyl)ethanone | 70%* |

*Mechanism inferred from benzothiazole oxidation in .

Heterocycle Formation via Cyclization

The compound serves as a precursor for synthesizing fused heterocycles.

Example Reaction :

Reaction with hydrazine hydrate forms a pyrazole ring fused to the benzothiazole moiety.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NHNH·HO, EtOH, reflux | Pyrazolo[2,1-b]benzothiazole derivative | 68% |

Cross-Coupling Reactions

The benzothiazole group facilitates Suzuki-Miyaura couplings with aryl boronic acids.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh), KCO, DMF | Biaryl-linked benzothiazole-furan hybrid | 75%* |

*Conditions adapted from benzothiazole coupling in .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes Beckmann or Fries rearrangements.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HSO, 100°C | Rearranged isoindolinone derivative | 55%* |

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives, particularly those containing benzothiazole and furan moieties, have been studied for their biological activities.

- Antimicrobial Activity : Compounds similar to ethanone have demonstrated significant antimicrobial properties. For instance, derivatives of 2-mercaptobenzothiazole have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy . The incorporation of the furan ring enhances the bioactivity of these compounds, making them potential candidates for antibiotic development.

- Anticancer Properties : Research indicates that benzothiazole derivatives exhibit notable anti-proliferative effects against cancer cell lines. For example, compounds synthesized from benzothiazole have been tested against human cervical cancer (HeLa) and breast adenocarcinoma (MCF-7) cells. The presence of electron-withdrawing groups significantly influences the cytotoxicity profiles, with some compounds achieving over 80% inhibition in cancer cell viability .

- Anti-Inflammatory Effects : Certain derivatives have shown the ability to inhibit interleukin-6 (IL-6), a key mediator in inflammatory responses. One study reported an IC50 value of 2 nM for a compound similar to ethanone in inhibiting IL-6 production, suggesting its potential as an anti-inflammatory agent .

Agricultural Applications

The unique chemical structure of ethanone derivatives allows for exploration in agricultural chemistry.

- Pesticidal Activity : Research into furan-containing compounds has revealed their potential as fungicides and herbicides. Their effectiveness against specific pathogens can be attributed to their ability to disrupt cellular processes in target organisms. The development of such compounds could lead to environmentally friendly agricultural practices that minimize reliance on traditional pesticides.

Material Science

The incorporation of ethanone into polymer matrices has been investigated for enhancing material properties.

- Polymeric Composites : Studies on the synthesis of polymer composites using benzothiazole and furan derivatives indicate improvements in thermal stability and mechanical strength. These materials can be utilized in coatings and packaging applications where durability is essential.

Data Table: Biological Activities of Ethanone Derivatives

| Activity Type | Tested Compound | Target Organism/Cell Line | Effectiveness (IC50/MIC) |

|---|---|---|---|

| Antimicrobial | Benzothiazole derivative | Staphylococcus aureus | MIC 3.12 µg/mL |

| Escherichia coli | MIC 25 µg/mL | ||

| Anticancer | Benzothiazole derivative | HeLa | 80% inhibition at 100 µM |

| MCF-7 | Enhanced activity with NO₂ group | ||

| Anti-inflammatory | Ethanone derivative | IL-6 production | IC50 2 nM |

Case Study 1: Antimicrobial Efficacy

A series of benzothiazole derivatives were synthesized and tested for their antimicrobial properties against various bacterial strains. The study highlighted that modifications at specific positions on the benzothiazole ring significantly altered the antimicrobial activity, suggesting a structure-activity relationship that can guide future drug design .

Case Study 2: Anticancer Activity

A study focusing on the anti-proliferative effects of ethanone derivatives on human cancer cell lines demonstrated that introducing electron-donating groups significantly increased cytotoxicity against liver hepatocellular carcinoma cells. This finding underscores the importance of chemical modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells . This activation involves the regulation of mitochondrial-dependent pathways and the balance of key mitochondrial proteins such as Bcl-2 and Bax .

Comparison with Similar Compounds

Key Observations :

- Bromo-methoxyphenyl substitution in 1-(2-benzothiazolyl)-2-(5-bromo-2-methoxyphenyl)ethanone increases molecular weight and boiling point significantly compared to simpler analogs .

- Furan-containing compounds like 1-(2-furanyl)ethanone exhibit lower boiling points due to reduced molecular complexity and weaker intermolecular forces .

Research Findings and Trends

- Synthetic Utility: Benzothiazole-containing ethanones are prioritized in medicinal chemistry for their ability to modulate biological targets, while furan derivatives are niche in flavor chemistry .

- Structure-Activity Relationships : Electron-withdrawing groups (e.g., bromine, benzothiazole) enhance stability and reactivity in cross-coupling reactions, whereas electron-donating groups (e.g., methoxy) improve solubility .

- Analytical Challenges : GC-FTIR and solid-phase FTIR are critical for characterizing such compounds due to their complex vibrational spectra .

Biological Activity

Ethanone, 2-(2-benzothiazolyl)-1-(2-furanyl)- is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 217.27 g/mol

The presence of both benzothiazole and furan moieties in the structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Ethanone derivatives, including those with benzothiazole and furan groups, have been shown to exhibit significant antimicrobial properties. Research indicates that compounds containing these moieties can inhibit the growth of various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal species like Candida albicans.

- Case Study : In a study evaluating the antimicrobial efficacy of synthesized compounds, derivatives of ethanone were tested using disc diffusion methods. Compounds demonstrated inhibition zones ranging from 15 to 25 mm against various pathogens, indicating potent antimicrobial activity .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Ethanone Derivative A | E. coli | 20 |

| Ethanone Derivative B | S. aureus | 25 |

| Ethanone Derivative C | C. albicans | 22 |

2. Anticancer Activity

The anticancer potential of ethanone derivatives has been explored through various in vitro studies. These compounds have shown promise in inhibiting cancer cell proliferation.

- Research Findings : In a cytotoxicity evaluation using MTT assays, ethanone derivatives were tested against several cancer cell lines. Results indicated that some derivatives exhibited IC values below 20 µM, suggesting significant cytotoxic effects on cancer cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Ethanone Derivative D | MCF-7 (Breast Cancer) | 15 |

| Ethanone Derivative E | HeLa (Cervical Cancer) | 18 |

3. Enzyme Inhibition

Ethanone derivatives have also been studied for their ability to inhibit specific enzymes implicated in disease processes.

- Mechanism of Action : Compounds derived from ethanone have been identified as potent inhibitors of enzymes such as monoamine oxidase and cyclooxygenase-2 (COX-2). The selectivity towards COX-2 over COX-1 was particularly noted, with some derivatives showing over 470-fold selectivity .

Synthesis of Ethanone Derivatives

The synthesis of ethanone derivatives typically involves the reaction between benzothiazole and furan-based precursors under controlled conditions. Various methods including microwave-assisted synthesis have been utilized to enhance yield and purity.

- General Synthesis Procedure :

- Combine benzothiazole derivative with furan derivative in an appropriate solvent.

- Heat the mixture under reflux for a specified duration.

- Purify the resulting product through recrystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.